molecular formula C13H8O2 B8725928 1H-Benz[f]indene-1,3(2H)-dione CAS No. 22734-61-8

1H-Benz[f]indene-1,3(2H)-dione

Cat. No. B8725928
Key on ui cas rn: 22734-61-8
M. Wt: 196.20 g/mol
InChI Key: YAJKDGXVZVCTKQ-UHFFFAOYSA-N
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Patent
US08847208B2

Procedure details

Benz[f]indane-1,3-dione was synthesized according to J. Med. Chem., Vol. 16, paragraphs 1334 to 1339 (1973), and 2 g of this sample and 3.1 g of 4-(N,N-diphenylamino)benzaldehyde were heated with stirring in 20 ml of ethanol under reflux for 6 hours. After cooling to room temperature, the obtained crystal was separated by filtration, washed and recrystallized from chloroform-acetonitrile to obtain 4.3 g of Compound (1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=2)C2C=CC=CC=2)C=CC=CC=1>C(O)C>[C:18]1(=[O:19])[C:16]2[CH:15]=[C:14]3[CH:21]=[CH:14][CH:15]=[CH:16][C:21]3=[CH:20][C:17]=2[C:18](=[O:19])[CH2:17]1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the obtained crystal was separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform-acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C=2C=C3C(=CC12)C=CC=C3)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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